4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that combines the structural features of piperazine, triazole, and pyrimidine. These structural motifs are commonly found in various biologically active compounds, making this compound of significant interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps. One common method includes the reaction of 4-(3-methoxyphenyl)piperazine with 6-chloropyrimidine-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nucleophilic substitution on the piperazine ring could introduce various functional groups .
Scientific Research Applications
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Mechanism of Action
The mechanism of action of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s ability to interact with various receptors and enzymes makes it a promising candidate for further pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-bromophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- **4-(4-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Uniqueness
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its methoxyphenyl group, piperazine ring, and triazole-pyrimidine core make it a versatile scaffold for drug development .
Properties
Molecular Formula |
C17H19N7O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C17H19N7O/c1-25-15-4-2-3-14(9-15)22-5-7-23(8-6-22)16-10-17(20-12-19-16)24-13-18-11-21-24/h2-4,9-13H,5-8H2,1H3 |
InChI Key |
DDSJLGDUPPHDHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Origin of Product |
United States |
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